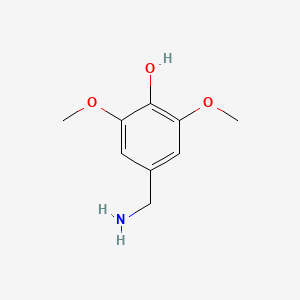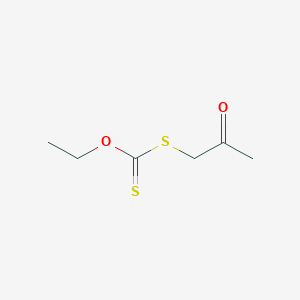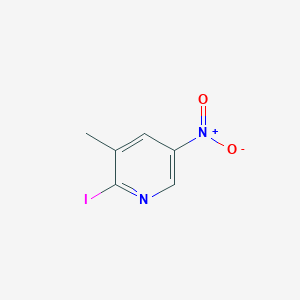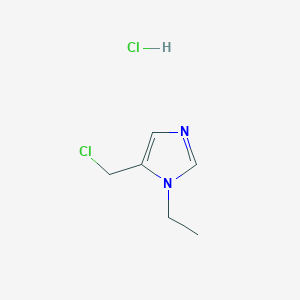![molecular formula C16H11ClN2O2S B3142097 5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 497835-71-9](/img/structure/B3142097.png)
5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Vue d'ensemble
Description
The compound is a type of imidazolidinone, which is a class of five-membered heterocyclic compounds containing nitrogen atoms. The presence of the chloro, hydroxy, and phenyl groups suggests that it may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) . These techniques can provide information about the types of bonds present in the molecule and the arrangement of atoms.Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the functional groups present in the molecule. For example, the hydroxy group might be involved in hydrogen bonding, and the chloro group might make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a hydroxy group might make it more polar and increase its solubility in water .Applications De Recherche Scientifique
DNA Binding and Cellular Staining
Compounds structurally related to "5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one" may exhibit DNA-binding properties, similar to the synthetic dye Hoechst 33258. Hoechst dyes are known for their strong affinity to the minor groove of double-stranded DNA, specifically binding to AT-rich sequences. This property makes them valuable for fluorescent DNA staining, enabling their use in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).
Antioxidant and Therapeutic Roles
Phenolic compounds, such as Chlorogenic Acid (CGA), demonstrate a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and cardioprotective activities. Structurally or functionally similar compounds might also contribute to modulating lipid metabolism and glucose regulation, offering potential treatments for conditions like cardiovascular disease and diabetes (Naveed et al., 2018).
Food Additive and Nutraceutical Applications
Chlorogenic acid serves as both a food additive and a nutraceutical, highlighting the potential for similar compounds in improving food preservation and offering health benefits. Its antimicrobial properties against a broad range of organisms and antioxidant activity are particularly valuable for the food industry (Santana-Gálvez et al., 2017).
Drug Synthesis and Impurities
Research into the synthesis of pharmaceuticals and the identification of drug impurities is another area where structurally similar compounds could be significant. Novel synthesis methods for drugs like omeprazole, a proton pump inhibitor, demonstrate the importance of understanding chemical impurities and their synthesis processes (Saini et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-8-10(6-7-14(12)20)9-13-15(21)19(16(22)18-13)11-4-2-1-3-5-11/h1-9,20H,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDCGTGWWMTBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, 2-[(4-fluorophenyl)methoxy]-](/img/structure/B3142025.png)
![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B3142048.png)
![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B3142049.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)

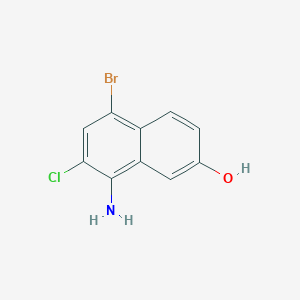
![Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B3142074.png)
